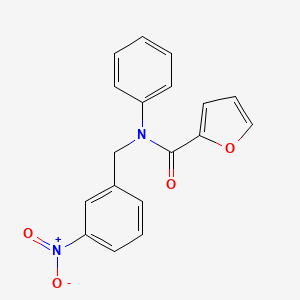

N-(3-nitrobenzyl)-N-phenyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-nitrobenzyl)-N-phenyl-2-furamide is a compound that belongs to the category of organic chemicals known for their diverse applications in materials science, pharmaceuticals, and organic synthesis. The interest in such compounds lies in their unique structural features, which allow for a wide range of chemical reactions and interactions, leading to varied applications.

Synthesis Analysis

The synthesis of compounds similar to N-(3-nitrobenzyl)-N-phenyl-2-furamide often involves multi-step reactions that include nitration, amide formation, and functional group transformations. For instance, a related compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, showcasing the typical complexity of synthesizing nitrobenzyl-containing compounds (Gholivand et al., 2009).

Molecular Structure Analysis

The structural and conformational properties of such compounds are often elucidated using techniques like single-crystal X-ray diffraction, NMR, and FTIR spectroscopy. These analyses reveal details about the molecular geometry, bonding interactions, and electronic structure, which are crucial for understanding the compound's reactivity and properties. The analysis of a similar compound showed three symmetry-independent disordered molecules connected via hydrogen bonds, demonstrating the complex intermolecular interactions these compounds can exhibit (Gholivand et al., 2009).

Scientific Research Applications

Polymer and Materials Science Applications

Photolabile Polymers : N-(3-nitrobenzyl)-N-phenyl-2-furamide derivatives, specifically o-nitrobenzyl groups, are extensively used in polymer and materials science due to their photolabile nature. These groups allow for the alteration of polymer properties through irradiation, enabling applications in photodegradable hydrogels, thin film patterning, and the creation of photocleavable bioconjugates. This technology finds applications in developing smart materials that respond to light stimuli, useful in fields ranging from biomedical engineering to environmental sciences (Zhao et al., 2012).

Chemical Synthesis and Characterization

Biological Systems Studies : Derivatives of N-(3-nitrobenzyl)-N-phenyl-2-furamide have been used as photolabile protecting groups in synthetic organic chemistry to generate ATP in situ, supporting time-resolved studies of ATP-requiring biological systems. This application is crucial for structural and kinetic studies of both intact and soluble biological systems, offering a tool for dynamic studies in biochemistry and cellular biology (McCray et al., 1980).

Antidepressant Activity

Novel Chemical Class of Antidepressants : A series of 5-phenyl-2-furamidines, which include N-(3-nitrobenzyl)-N-phenyl-2-furamide derivatives, have been synthesized and evaluated for their antidepressant activities. These compounds have shown potential as a new chemical class of antidepressants, offering alternatives for patients who cannot tolerate the side effects of traditional treatments (Pong et al., 1984).

Corrosion Inhibition Studies

Protective Coatings for Metals : N-Phenyl-benzamide derivatives, including those with nitro substituents, have been studied for their potential as corrosion inhibitors on mild steel in acidic environments. These compounds, through electrochemical impedance and polarization studies, have shown significant efficiency in preventing corrosion, pointing towards applications in industrial maintenance and protection of metal structures (Mishra et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]-N-phenylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(15-7-2-1-3-8-15)13-14-6-4-9-16(12-14)20(22)23/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXDAGGTVQTBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Nitrobenzyl)-N-phenyl-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)